(2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal

Enantioselective olfaction Sensory science Flavor chemistry

trans-4,5-Epoxy-(E)-2-decenal (syn. (2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal, 4,5-EDE, E2D) is a C₁₀ α,β-unsaturated epoxyaldehyde produced by oxidative cleavage of 13(S)-hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13-HPODE) during linoleic acid peroxidation.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 188590-62-7
Cat. No. B221707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal
CAS188590-62-7
Synonyms4,5-epoxy-2-decenal
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)C=CC=O
InChIInChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+
InChIKeyHIOMEXREAUSUBP-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-4,5-Epoxy-(E)-2-decenal (CAS 188590-62-7): A Bifunctional Lipid-Derived Epoxyalkenal for Olfactory, Genotoxicity, and Flavor Chemistry Research


trans-4,5-Epoxy-(E)-2-decenal (syn. (2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal, 4,5-EDE, E2D) is a C₁₀ α,β-unsaturated epoxyaldehyde produced by oxidative cleavage of 13(S)-hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13-HPODE) during linoleic acid peroxidation [1]. It is the character-impact compound responsible for the metallic, blood-like odor of mammalian blood and is detected by humans at extraordinarily low concentrations of 1.5 pg/L in air and 15 ng/L in water [2]. Designated FEMA No. 4037 and formerly permitted as an EU food flavoring until its 2017 prohibition on genotoxicity grounds, this bifunctional electrophile bears three reactive functionalities—an epoxide ring, a conjugated α,β-unsaturated aldehyde, and a pentyl side chain—that collectively govern its unique sensory potency, chemical reactivity toward nucleophiles, and capacity to form mutagenic etheno-DNA adducts [3].

Why Generic Substitution of trans-4,5-Epoxy-(E)-2-decenal Fails: Isomer-Specific Potency, Enantiomer-Divergent Bioactivity, and Chain-Length-Dependent Reactivity


The epoxydecenal scaffold exhibits extreme functional divergence across minor structural variations that renders generic interchange scientifically unsound. The trans epoxide geometry confers a metallic, blood-like odor character and a flavor threshold of 0.6 pg/L in air, while the cis isomer produces a fundamentally different citrus-like, sweet, fatty profile with no published detection threshold [1]. Within the trans series, chirality at C4 and C5 is decisive: the (4S,5S)-(−)-enantiomer exhibits a human detection threshold of 0.019 ppb—approximately 33-fold more potent than the (4R,5R)-(+)-enantiomer at 0.62 ppb [2]. Chain-length variation from the C₁₀ decenal to the C₇ heptenal abolishes Strecker aldehyde-forming reactivity, with 4,5-epoxy-2-decenal increasing phenylacetaldehyde yield by 425% while 4,5-epoxy-2-heptenal produces no significant increase under identical conditions [3]. These three axes of differentiation—epoxide geometry, absolute configuration, and alkyl chain length—mean that procurement of a defined stereoisomer with verified enantiomeric excess is a non-negotiable requirement for reproducible experimental outcomes.

Quantitative Differential Evidence Guide for (2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal (CAS 188590-62-7)


Enantiomer-Specific Human Olfactory Detection Threshold: (4S,5S)-(−) Isomer is 33-Fold More Potent than (4R,5R)-(+) Isomer

The two enantiomers of trans-4,5-epoxy-(E)-2-decenal exhibit a striking divergence in human olfactory detection threshold. The (2E,4S,5S)-(−)-enantiomer was detected by a human sensory panel at 0.019 ppb, whereas the (2E,4R,5R)-(+)-enantiomer required 0.62 ppb for detection—a 32.6-fold potency difference [1]. This demonstrates that the human olfactory system is approximately 33 times more sensitive to the naturally occurring (S,S) configuration, which matches the absolute configuration found in yuzu volatile oil [2]. The racemate elicits freezing behavior in mice at ~1 mg dosage, while neither enantiomer alone is significantly bioactive in that behavioral assay [1].

Enantioselective olfaction Sensory science Flavor chemistry Chiral odorants

Strecker Aldehyde-Forming Reactivity: 4,5-Epoxy-2-decenal Increases Phenylacetaldehyde Yield by 425%, Whereas 4,5-Epoxy-2-heptenal Shows No Significant Activity

In a direct comparative model system study, 4,5-epoxy-2-decenal (ED) increased the conversion of phenylethylamine into phenylacetaldehyde by 425% over baseline, while the shorter-chain homolog 4,5-epoxy-2-heptenal (EH) produced no statistically significant increase [1]. The model systems were heated for 1 h at 180 °C at pH 3. Across seven lipid oxidation products tested (HP, DD, EH, ED, OH, ON, HN), 4-oxo-2-nonenal (ON) was the most reactive (900% increase), but 4,5-epoxy-2-decenal was uniquely the only epoxyalkenal tested that exhibited substantial Strecker aldehyde-forming activity, whereas the C₇ epoxyalkenal (EH) was inert [1]. This chain-length dependence is corroborated by the broader observation that 4,5-epoxy-2-decenal converts α-amino acids into α-keto acids [2].

Lipid oxidation Strecker degradation Carbonyl-amine chemistry Food quality

Cis vs. Trans Epoxide Geometry: Divergent Odor Quality and Beer/Wine Threshold Discrimination

The trans- and cis-4,5-epoxy-(E)-2-decenal geometric isomers exhibit fundamentally divergent sensory properties. The trans isomer evokes a metallic, blood-like odor with a reported flavor threshold of 0.6 pg/L in air and 20 ng/L in water [1]; the cis isomer is described as citrus-like, sweet, fatty, and malty, with no published odor or flavor detection threshold [1][2]. In fresh beer, trans-epoxydecenal concentrations were quantified at 20 pg/L, while in grapefruit juice, 3 µg/L of the trans isomer was traced [1]. In model wine solution, the olfactory detection threshold (ODT) of trans-4,5-epoxy-(E)-2-decenal was determined as 60 ng/L, and analysis of 66 wines revealed a maximum concentration of 386.5 ng/L in white wine—exceeding its ODT by 6.4-fold—where it introduces a vegetal/green hazelnut nuance that modifies fruity expression [3]. The cis isomer was first identified in black tea (Dimbula) infusion alongside the trans isomer, with both showing high flavor dilution factors, but their odor qualities and thresholds remain distinct [4].

Flavor chemistry Brewing science Enology Odor threshold

Genotoxic DNA Adduct Profile: 4,5-Epoxy-2-decenal Forms Distinct Etheno Adducts with Both dAdo and dGuo Compared to 4-Oxo-2-nonenal

trans-4,5-Epoxy-(E)-2-decenal (4,5-EDE) reacts directly with 2′-deoxyadenosine (dAdo) and 2′-deoxyguanosine (dGuo) to form the promutagenic exocyclic etheno adducts 1,N⁶-etheno-2′-deoxyadenosine (ε-dAdo) and 1,N²-etheno-2′-deoxyguanosine (ε-dGuo) [1]. Mechanistic studies demonstrated that the reaction proceeds via Schiff base formation followed by hydration of the double bond and retro-aldol reaction, producing 2-octenal as a by-product and forming the 2-octenal adduct of dGuo [2]. In contrast, 4-oxo-2-nonenal (ONE), the other prominent bifunctional electrophile from lipid peroxidation, forms etheno adducts via a different mechanistic pathway involving direct Michael addition. In functional cytotoxicity assays on EA.hy 926 endothelial cells, 4,5-EDE induced dose- and time-dependent apoptosis at 10–20 µM, while ONE was active at 5–30 µM, indicating partially overlapping but distinct concentration–response ranges [3]. The regulatory significance of this genotoxic potential is underscored by the EU prohibition of trans-4,5-epoxy-(E)-2-decenal as a food flavoring as of 11 July 2017, based on evidence of genotoxicity in rat liver [4].

Genotoxicity DNA adductomics Lipid peroxidation Chemical toxicology

LC-MS/MS Analytical Quantification: Validated Method with LOD of 0.3 ng/mL Enables Reproducible Biomarker Research, Surpassing Legacy GC-O-MS Limitations

A recently optimized and validated LC-MS/MS method for trans-4,5-epoxy-(E)-2-decenal employing 2,4-dinitrophenylhydrazine (DNPH) derivatization and HLB solid-phase extraction achieved a detection limit (LOD) of 0.3 ng/mL, a linear range of 1–300 ng/mL (R² = 0.9984), and a relative standard deviation (RSD) of 12.53% for spiked blood samples [1]. This represents a significant analytical advance over conventional gas chromatography-olfactometry-mass spectrometry (GC-O-MS), which the authors note suffers from inherent subjectivity, poor reproducibility, stringent operational requirements, and low throughput—limitations that undermine clinical reliability [1]. The LC-MS/MS method fills a documented gap in the quantitative analysis of this compound in biological matrices and enables reproducible, high-throughput biomarker studies [1]. While no method-comparison study exists for the closest structural analogs (e.g., 4,5-epoxy-2-heptenal) using this specific LC-MS/MS protocol, the derivatization strategy is broadly applicable to the epoxyalkenal class.

Analytical chemistry Biomarker research LC-MS/MS Method validation

Prioritized Research and Industrial Application Scenarios for trans-4,5-Epoxy-(E)-2-decenal (CAS 188590-62-7)


Enantioselective Olfaction and Predator–Prey Chemical Ecology Studies

The 33-fold difference in human detection threshold between the (4S,5S)-(−) and (4R,5R)-(+) enantiomers [1] makes enantiomerically pure or enriched trans-4,5-epoxy-(E)-2-decenal indispensable for olfactory receptor mapping, structure–odor relationship studies, and behavioral ecology experiments. Studies have demonstrated that large carnivores (tigers, wild dogs) are attracted to this single compound as efficiently as to real blood odor, while prey species (mice) exhibit avoidance and freezing behavior at ~1 mg racemate [1]. The patent literature claims that enrichment to ≥90% of the (−) isomer achieves enhanced flavor potency and economic efficiency [2].

Lipid Peroxidation Biomarker Quantification in Clinical and Food Science Matrices

The validated LC-MS/MS method with an LOD of 0.3 ng/mL and linear range of 1–300 ng/mL [1] enables reproducible quantification of trans-4,5-epoxy-(E)-2-decenal as a volatile organic compound biomarker of lipid peroxidation in human blood. In food science, concentrations from 20 pg/L in fresh beer to 600 µg/kg in tomatoes and 3 µg/L in grapefruit juice have been reported [2], and the compound's distribution in wines (up to 386.5 ng/L in white wine) has been systematically mapped across 66 samples [3]. Researchers quantifying this analyte require authentic reference standard for stable isotope dilution assay (SIDA) calibration.

DNA Adduct and Genotoxicity Mechanism Studies Using Authentic Epoxyalkenal Reference Standard

The compound's demonstrated reactivity with dAdo and dGuo to form mutagenic 1,N⁶-etheno-dAdo and 1,N²-etheno-dGuo adducts [1], its mechanism of etheno adduct formation via Schiff base/retro-aldol pathway [2], and its role in endothelial cell apoptosis at 10–20 µM [3] make authentic trans-4,5-epoxy-(E)-2-decenal essential for DNA adductomic workflows, as a positive control in genotoxicity screening assays, and for structure–activity studies of the broader 4,5-epoxy-2-alkenal class. The EU prohibition (2017) based on rat liver genotoxicity evidence further underscores the regulatory relevance of this compound as a reference genotoxin [4].

Strecker Aldehyde and Carbonyl–Amine Reaction Mechanism Studies in Food Processing

The 425% increase in phenylacetaldehyde formation uniquely attributable to the C₁₀ epoxydecenal—in contrast to the inert C₇ epoxyheptenal [1]—positions this compound as the essential reference for studies of Strecker aldehyde formation from lipid oxidation products. Its chain-length-dependent reactivity distinguishes it from shorter epoxyalkenals and makes it the appropriate model compound for investigating carbonyl–amine reactions relevant to food flavor formation and off-flavor development during thermal processing at 180 °C [1].

Quote Request

Request a Quote for (2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.